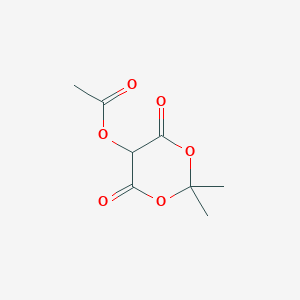
1,3-Dioxane-4,6-dione, 5-(acetyloxy)-2,2-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxane-4,6-dione, 5-(acetyloxy)-2,2-dimethyl-: is an organic compound that belongs to the class of dioxane derivatives This compound is characterized by its unique structure, which includes a dioxane ring substituted with acetyloxy and dimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dioxane-4,6-dione, 5-(acetyloxy)-2,2-dimethyl- can be synthesized through several methods. One common approach involves the reaction of malonic acid with a ketone in the presence of a catalyst such as lanthanum triflate (La(OTf)3) and acetic anhydride as a condensing agent . The reaction conditions typically include a molar ratio of malonic acid to ketone of 1:1.1, a catalyst concentration of 0.3 mol%, a reaction temperature of 30°C, and a reaction time of 3 hours. Under these conditions, the yield of the product can range from 62.3% to 77.5% .
Industrial Production Methods
Industrial production of 1,3-dioxane-4,6-dione, 5-(acetyloxy)-2,2-dimethyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as crystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxane-4,6-dione, 5-(acetyloxy)-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dioxane derivatives with higher oxidation states.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxane derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or other reduced forms.
Applications De Recherche Scientifique
1,3-Dioxane-4,6-dione, 5-(acetyloxy)-2,2-dimethyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a precursor for pharmaceutical compounds or its therapeutic properties.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 1,3-dioxane-4,6-dione, 5-(acetyloxy)-2,2-dimethyl- involves its interaction with molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in further reactions. The dioxane ring structure provides stability and reactivity, allowing the compound to engage in various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxane-4,6-dione: A simpler derivative without the acetyloxy and dimethyl substitutions.
1,3-Dioxane-4,6-dione, 5-(acetyloxy)-2,2,5-trimethyl-: A similar compound with an additional methyl group.
Uniqueness
1,3-Dioxane-4,6-dione, 5-(acetyloxy)-2,2-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the acetyloxy group enhances its potential for hydrolysis and substitution reactions, while the dimethyl groups provide steric hindrance and stability.
Propriétés
Formule moléculaire |
C8H10O6 |
|---|---|
Poids moléculaire |
202.16 g/mol |
Nom IUPAC |
(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl) acetate |
InChI |
InChI=1S/C8H10O6/c1-4(9)12-5-6(10)13-8(2,3)14-7(5)11/h5H,1-3H3 |
Clé InChI |
UFVSBAPCPSABQH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1C(=O)OC(OC1=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


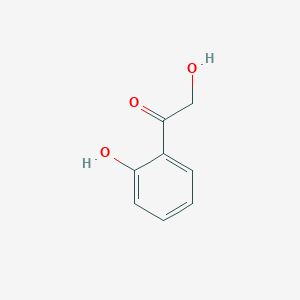
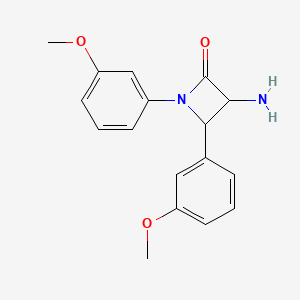

![3-Azabicyclo[3.1.0]hexane-1-methanamine](/img/structure/B11832523.png)

![tert-Butyl (5R)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B11832532.png)
![2-ethylbutyl (2S)-2-[[[(3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-4-cyano-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B11832534.png)
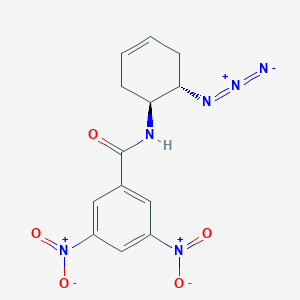
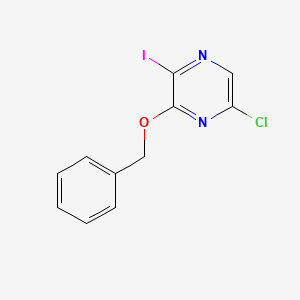

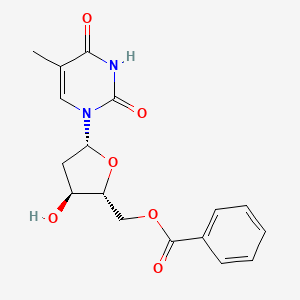
![4-Methyl-8-[(piperidin-1-yl)methyl]-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B11832559.png)
![tert-Butyl (6-chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate](/img/structure/B11832564.png)
![4-(4-ethylpiperazin-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11832570.png)
